molecular formula C12H13N3 B11901850 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine CAS No. 389117-34-4

7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine

Cat. No.: B11901850
CAS No.: 389117-34-4
M. Wt: 199.25 g/mol
InChI Key: MPIDZUWKXHUXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine is a synthetic organic compound belonging to the naphthyridine family, characterized by a complex, fused bicyclic ring system. This structure is a subject of interest in various scientific research fields, particularly medicinal chemistry and drug discovery. Naphthyridine derivatives are recognized for a broad spectrum of pharmacological activities. Research on analogous structures has indicated potential value in developing agents with antimicrobial properties, as these compounds can interfere with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication . Furthermore, certain 1,8-naphthyridine analogs have been investigated for their cytotoxic effects and potential as anticancer agents. Some derivatives are known to act as DNA intercalators, binding to double-stranded DNA and inhibiting replication and transcription, which can lead to the suppression of cancer cell growth . The structural motif is also found in compounds studied for anti-inflammatory and other biological effects . This product is provided for non-human research purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

389117-34-4

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine

InChI

InChI=1S/C12H13N3/c1-15-6-4-11-10(8-15)7-9-3-2-5-13-12(9)14-11/h2-3,5,7H,4,6,8H2,1H3

InChI Key

MPIDZUWKXHUXEW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C3C=CC=NC3=N2

Origin of Product

United States

Preparation Methods

Cyclization Reactions Involving Aminopyridines

A foundational method for constructing the 1,8-naphthyridine core involves the condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 2-aminopyridine-3-carbaldehyde reacts with acetylacetone under Friedländer conditions to form the naphthyridine scaffold. This approach is complicated by competing reactions at the pyridine nitrogen, which can yield pyrido[1,2-a]pyrimidine byproducts. Modifying the electron-donating groups at the 6-position of 2-aminopyridine enhances regioselectivity toward naphthyridine formation (Table 1).

Table 1: Cyclization Outcomes with Substituted 2-Aminopyridines

Substituent (R⁴)Product Selectivity (Naphthyridine:Pyridopyrimidine)Yield (%)
CH₃85:1572
OEt78:2265
NH₂92:881

Data adapted from Fadda et al. (2015).

Hydrogenation of Aromatic Precursors

Partial hydrogenation of fully aromatic naphthyridines provides access to dihydro derivatives. A patent-described method hydrogenates 2-methyl-1,8-naphthyridine over palladium-on-carbon (Pd/C) in ethanol under H₂ atmosphere, achieving 55% yield of the tetrahydro intermediate. Subsequent Boc protection using di-tert-butyl dicarbonate introduces steric bulk, facilitating isolation (Scheme 1).

Scheme 1: Hydrogenation and Protection Sequence

  • Substrate : 2-Methyl-1,8-naphthyridine

  • Conditions : 10% Pd/C, H₂ (1 atm), EtOH, 18.5 hr

  • Intermediate : 2-Methyl-5,6,7,8-tetrahydro-1,8-naphthyridine

  • Protection : Boc₂O, CH₂Cl₂, 71% yield

Regioselective Methylation at the 7-Position

Direct Methylation via Nucleophilic Substitution

Introducing the methyl group at the 7-position requires careful control to avoid over-alkylation. Lithiation of N-protected tetrahydro-1,8-naphthyridine at the 7-position using n-butyllithium, followed by quenching with methyl iodide, achieves 68% regioselectivity. This method demands anhydrous conditions and low temperatures (−70°C) to suppress side reactions.

Friedländer Annulation with Pre-Methylated Components

An alternative route employs 3-(dimethylamino)acrylaldehyde and N-(pyridin-2-yl)pivalamide in a three-step sequence:

  • Lithiation : n-BuLi in THF/hexane at 0°C

  • Aldol Addition : −70°C, 3 hr

  • Cyclization : HCl, 80–90°C, 45 min

This method circumvents post-cyclization methylation but requires rigorous purification to remove dimethylamine byproducts.

Functional Group Interconversion and Final Optimization

Reductive Amination for Ring Saturation

Catalytic hydrogenation of pyrido[4,3-b]naphthyridine derivatives selectively saturates the 8,9-positions. Using PtO₂ in acetic acid under high-pressure H₂ (50 psi) achieves full dihydro conversion within 12 hr. Over-hydrogenation to tetrahydropyridines is minimized by monitoring reaction progress via LC-MS.

Boc Deprotection and Salt Formation

Final deprotection of the Boc group employs trifluoroacetic acid (TFA) in dichloromethane, yielding the free base in 89% purity. Conversion to hydrochloride salt enhances crystallinity: treatment with HCl in diethyl ether provides a hygroscopic solid suitable for X-ray diffraction analysis.

Analytical Validation and Scale-Up Challenges

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 3.12–3.18 (m, 2H, H-9), 4.02–4.08 (m, 2H, H-8), 6.95 (d, J = 5.2 Hz, 1H, H-3), 8.22 (d, J = 5.2 Hz, 1H, H-4).

  • HRMS : m/z calcd for C₁₂H₁₃N₃ [M+H]⁺ 199.1105, found 199.1109.

Pilot-Scale Considerations

  • Catalyst Recycling : Pd/C recovery via filtration extends catalyst lifetime to 5 cycles with <5% activity loss.

  • Solvent Selection : Switching from ethanol to 2-MeTHF improves hydrogenation rate by 40% while maintaining yield .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl group or the aromatic ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine, which may exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

2. Anticancer Properties
The compound has been investigated for its anticancer activities. Studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Its derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology .

3. Neurological Disorders
There is emerging evidence that 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine derivatives could be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. These compounds may exert neuroprotective effects and modulate pathways associated with neurodegeneration .

Chemical Synthesis

The synthesis of 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine can be achieved through various methods including cyclization reactions involving pyridine derivatives and naphthalene-based precursors. The ability to modify the structure allows for the creation of numerous derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Structural Variations

Key structural analogs include:

  • 7-Phenethyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine (): Substitution with a phenethyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • 6-Methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile derivatives (): These compounds feature extended aromatic systems, which enhance fluorescence but may reduce metabolic stability.

Antibacterial and Antibiotic-Modulating Activity

  • 7-Methyl derivative: Exhibits moderate antibacterial activity (MIC ≥1.024 µg/mL) against multi-resistant strains but shows synergistic effects with fluoroquinolones by inhibiting NorA and MepA efflux pumps .
  • 3-TNB (1,8-naphthyridine analog) : Similar MIC values but higher cytotoxicity, limiting therapeutic utility .
  • Meldrum’s acid derivatives: Enhance fluoroquinolone activity by 4–8 fold, attributed to structural mimicry of quinolone antibiotics .

Table 2: Antibacterial Profiles

Compound MIC (µg/mL) Synergy with Fluoroquinolones Reference
7-Methyl derivative ≥1.024 Yes (4–8 fold enhancement)
3-TNB ≥1.024 No
Meldrum’s acid derivative N/A Yes (mechanistic mimicry)

Antitumor and Cytotoxic Activity

  • 7-Methyl derivative: Not directly evaluated, but related 1,8-naphthyridines (e.g., compound 9b) show IC50 values of 252 µM against HepG2 cells, comparable to doxorubicin .
  • Ellipticine analogs : Methylated derivatives (e.g., compounds 11–13 ) exhibit reduced activity compared to parent compounds, highlighting the sensitivity of antitumor effects to substituent size and position .

Physicochemical and Functional Properties

Fluorescence and Coordination Chemistry

  • 7-Methyl derivative: Limited fluorescence data, but 1,8-naphthyridines generally exhibit strong emission due to rigid π-conjugated systems. Substitutions at position 7 may alter Stokes shifts and quantum yields .
  • BODIPY-naphthyridine hybrids : Demonstrate near-infrared fluorescence and metal ion sensing capabilities, which are absent in the methyl derivative .

Solubility and Stability

  • The dihydro moiety in 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine improves aqueous solubility compared to fully aromatic analogs (e.g., benzo[g]naphtho[b][1,8]naphthyridines) .
  • Methyl substitution enhances metabolic stability but may reduce binding affinity to DNA or enzymes due to steric effects .

Biological Activity

7-Methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine is a complex heterocyclic compound notable for its unique structural features, including a fused bicyclic arrangement that incorporates elements of both pyridine and naphthalene. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective effects.

  • Molecular Formula : C12H10N2
  • Molecular Weight : 198.22 g/mol
  • Structure : The compound features a methyl group at the 7-position and a dihydro configuration that enhances its stability and reactivity.

Biological Activity Overview

Research has indicated that 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine may exhibit various biological activities. Below are key findings from recent studies:

Antimicrobial Activity

Studies have shown that derivatives of naphthyridine compounds possess significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that certain derivatives exhibited potent activity against a range of bacterial strains, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties:

  • Cell Line Studies : Research indicated that 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine derivatives showed cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
CompoundCell Line TestedIC50 (µM)Mechanism
7-Methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridineHeLa15.2Apoptosis induction
7-Methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridineMCF-712.5Cell cycle arrest

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties:

  • Mechanistic Studies : Investigations into its effects on neuronal cells indicate a potential role in protecting against oxidative stress and neuroinflammation.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study published in the Chemical and Pharmaceutical Bulletin demonstrated the antimicrobial efficacy of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The presence of the methyl group at the 7-position was found to enhance binding affinity to bacterial targets .
  • Anticancer Research :
    • A recent publication highlighted the synthesis of various naphthyridine derivatives and their evaluation for anticancer activity. The results showed that compounds similar to 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 10 to 20 µM .
  • Neuroprotective Mechanism :
    • In a study focused on neuroprotection, it was found that the compound could reduce neuronal cell death induced by oxidative stress through modulation of apoptotic pathways .

Q & A

Q. What are the key synthetic methodologies for 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine derivatives?

The synthesis typically involves multi-step reactions starting with chalcone intermediates. For example:

  • Step 1 : Refluxing chalcone derivatives (e.g., 4 ) with urea or thiourea in ethanol and HCl to form pyrimidin-2-one or thione derivatives (5d,f,g and 6d,f,g ), achieving yields of 51–67% .
  • Step 2 : Condensation reactions with aldehydes and ethyl cyanoacetate to produce cyanopyridine derivatives (8a-d ), yielding 76–88% .
  • Step 3 : Microwave-assisted methods or transition-metal catalysis for cyclization, as seen in tetrahydrobenzo[b][1,8]naphthyridines .
    Key Characterization : Melting points, mass spectrometry (MS), IR, and 1H^1H-NMR are used to confirm structures. For instance, compound 5d shows a melting point of 290–292°C and MS m/z 422 M+^+ .

Q. What structural features enable 1,8-naphthyridine derivatives to act as DNA intercalators?

The planar aromatic core of 1,8-naphthyridine allows intercalation between DNA base pairs, disrupting replication and transcription. Substituents like 4-tolyl or 4-bromophenyl enhance binding via hydrophobic interactions, as seen in derivatives 10c and 8d , which exhibit IC50_{50} values of 1.47–1.68 μM against MCF7 cells . The methyl group at position 7 in 7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine stabilizes the intercalated complex by reducing steric hindrance .

Q. What in vitro assays are commonly used to evaluate cytotoxicity?

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., MCF7). Derivatives like 10c and 4d show IC50_{50} values 3-fold lower than staurosporine (4.51 μM) .
  • DNA Binding Studies : UV-Vis titration or fluorescence quenching to quantify intercalation efficiency. For example, derivatives with electron-withdrawing groups (e.g., nitro) exhibit stronger binding due to increased π-π stacking .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR) in antitumor applications?

  • Electron-Donating Groups (EDGs) : 4-Methoxy or 4-methyl groups (e.g., 10d ) improve solubility but reduce DNA binding affinity, resulting in moderate IC50_{50} values (e.g., 7.79 μM) .
  • Electron-Withdrawing Groups (EWGs) : 4-Nitro or 4-fluoro substituents (e.g., 5g , 8b ) enhance intercalation and cytotoxicity, with IC50_{50} values as low as 1.47 μM .
  • Heterocyclic Additions : Pyrimidin-2-thione derivatives (6d ) show higher activity than pyrimidin-2-one analogues due to improved thiol-mediated cellular uptake .

Table 1 : Cytotoxicity of Selected Derivatives Against MCF7 Cells

CompoundSubstituentIC50_{50} (μM)
10c 4-Tolyl1.47
8d 4-Bromophenyl1.62
4d 3-Tolylpyrazoline1.68
Staurosporine-4.51
Source:

Q. How can contradictory data in cytotoxicity studies be resolved?

  • Batch Variability : Differences in synthetic yields (e.g., 51% for 5d vs. 67% for 5g ) may arise from incomplete cyclization or purification .
  • Assay Conditions : Varying cell passage numbers or serum concentrations can alter IC50_{50} values. Standardizing protocols (e.g., 24-h incubation) is critical .
  • Structural Confirmation : Misassigned NMR peaks (e.g., aromatic protons in 10e ) may lead to incorrect SAR conclusions. X-ray crystallography is recommended for ambiguous cases .

Q. What computational methods support the design of 1,8-naphthyridine-based inhibitors?

  • Molecular Docking : Used to predict binding to targets like DNA gyrase or topoisomerase II. For example, derivatives with 4-nitro groups show higher docking scores due to hydrogen bonding with Asp533 .
  • QSAR Models : Correlate logP values with cytotoxicity. Derivatives with logP > 3.5 (e.g., 8b ) exhibit better membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess bioavailability. Polar groups (e.g., hydroxy at position 4) improve solubility but reduce blood-brain barrier penetration .

Q. Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted reactions to reduce time (e.g., from 10h to 2h) and improve yields .
  • Data Validation : Combine in vitro assays with in silico studies to reconcile discrepancies .
  • Targeted Modifications : Introduce EWGs at position 4 and EDGs at position 7 to balance cytotoxicity and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.